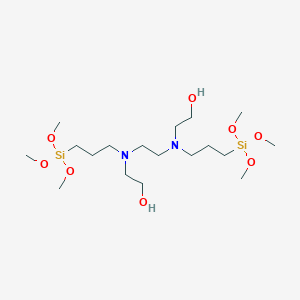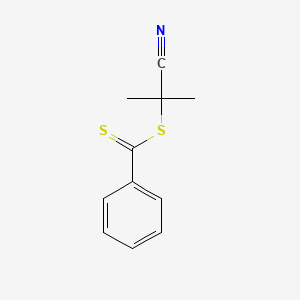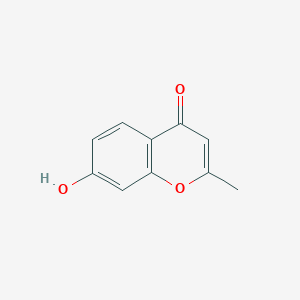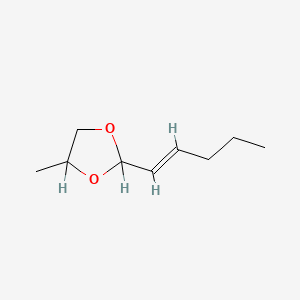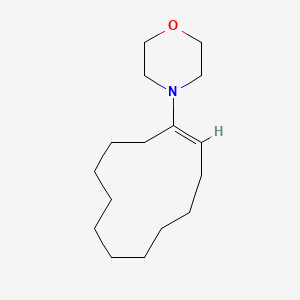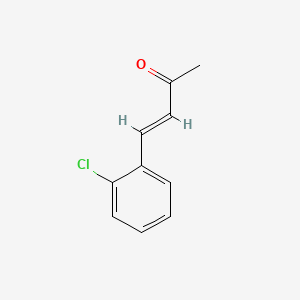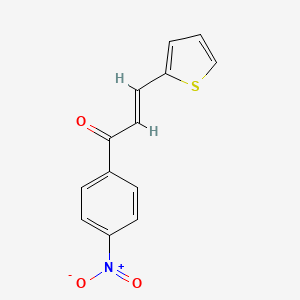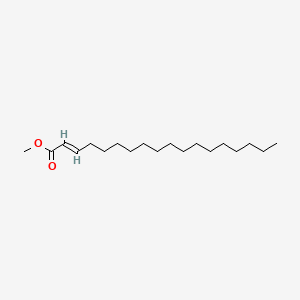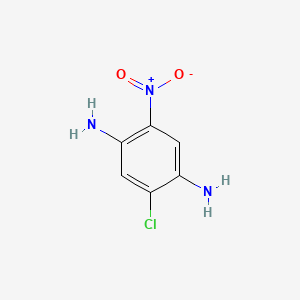
乙基1-((叔丁氧羰基)氨基)环丙烷羧酸酯
描述
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is a chemical compound that belongs to the family of cyclopropane derivatives. It is also known as ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate . It appears as a white to yellow solid, or colorless to yellow liquid .
Synthesis Analysis
The synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves several steps. One common method for its synthesis uses di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Another method involves heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40 °C .Molecular Structure Analysis
The molecular formula of Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is C11H19NO4 . The InChI code for this compound is 1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14) .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The most common method for its deprotection uses trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has a molecular weight of 229.27 g/mol. It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 307.0±21.0 °C at 760 mmHg .科学研究应用
聚合物化学中的环糊精
庞、里特和塔巴塔巴伊(2003年)的研究利用了乙基1-((叔丁氧羰基)氨基)环丙烷羧酸酯衍生物,在酶催化的过氧化物聚合反应中使用对位官能化酚衍生物。这一过程在水性介质中由辣根过氧化物酶促进,突显了该化合物在通过自由基聚合制备交联聚合物方面的实用性 (Pang, Ritter, & Tabatabai, 2003)。
α-氨基膦酸的合成
Groth、Lehmann、Richter和Schöllkopfh(1993年)讨论了对映异构纯的1-氨基环丙基膦酸的合成,这是1-氨基环丙基羧酸(ACC)的衍生物。他们的工作强调了环丙基基团在选择性抑制酶中的重要性,展示了该化合物在生产具有潜在生物活性化合物中的作用 (Groth et al., 1993)。
Deaza-类似物的简便合成
Carbone、Spanò、Parrino、Ciancimino、Attanasi和Favi(2013年)报道了使用乙基1-[(叔丁氧羰基)氨基]-2-甲基-5-(1-甲基-1H-吲哚-3-基)-4-[(1-甲基-1H-吲哚-3-基)羰基]-1H-吡咯-3-羧酸酯合成双吲哚生物碱的Deaza-类似物。他们的研究突出了在产生对某些癌细胞系具有中等活性的化合物方面的应用,强调了该化合物在药物化学中的潜力 (Carbone et al., 2013)。
乙烯生物合成研究
Bassan、Borowski、Schofield和Siegbahn(2006年)探讨了由1-氨基环丙基-1-羧酸氧化酶(ACCO)催化的酶促反应,使用密度泛函理论。这项研究提供了关于从ACC合成乙烯的分子机制的见解,表明了该化合物在植物生理学中的作用以及作为研究酶介导反应模型的潜力 (Bassan et al., 2006)。
作用机制
安全和危害
属性
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-8(13)11(6-7-11)12-9(14)16-10(2,3)4/h5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXFYABGAOGXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437220 | |
| Record name | Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate | |
CAS RN |
107259-05-2 | |
| Record name | 1-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107259-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(tert-butoxycarbonyl)amino]cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

